molecular formula C12H15F3N2O2S B4622656 1-(2,2-Dimethoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(2,2-Dimethoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4622656
M. Wt: 308.32 g/mol
InChI Key: QDJWHMPNLXKVMS-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C12H15F3N2O2S and its molecular weight is 308.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is 308.08063339 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anti-HIV Studies

  • Compounds structurally related to N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea have been investigated for their antibacterial and anti-HIV activities. For example, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have been tested against different microorganisms and shown potential as antibacterial and anti-HIV agents (Patel et al., 2007).

Scavenging of Hydroxyl Radicals and HOCl

  • Thiourea derivatives, including dimethylthiourea, have been recognized as powerful scavengers of hydroxyl radicals and hypochlorous acid, suggesting their potential in mitigating oxidative stress in biological systems (Wasil et al., 1987).

Application in Sensor Technology

  • Thiourea-based compounds have been utilized in the development of sensitive sensors for detecting various substances. A study demonstrates the use of a thiourea derivative in constructing a fluorescence sensor with high specificity and sensitivity for detecting thiourea concentrations in water and fruit juice samples (Wang et al., 2016).

Organocatalysis

  • Thiourea derivatives, especially those with the 3,5-bis(trifluoromethyl)phenyl group, have been extensively used as organocatalysts. These catalysts are involved in stabilizing developing negative charges in substrates, significantly impacting catalyst design in organic chemistry (Lippert et al., 2012).

Biochemical and Biophysical Studies

  • Structural and vibrational studies of thiourea derivatives provide insights into their molecular behavior, which is crucial for understanding their interactions in biological systems. For instance, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, a thiourea derivative, has been characterized to understand its hydrogen bonding and vibrational properties (Saeed et al., 2011).

Environmental and Biological Effects

  • Studies have also explored the environmental and biological effects of thiourea compounds. One research highlights the impact of thiourea on the adrenal gland, indicating its significant influence on the endocrine system (Chakraborty et al., 2018).

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-18-10(19-2)7-16-11(20)17-9-5-3-4-8(6-9)12(13,14)15/h3-6,10H,7H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJWHMPNLXKVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=S)NC1=CC=CC(=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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